Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride
Overview
Description
“Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 146422-41-5 . It has a molecular weight of 192.65 . The IUPAC name for this compound is "methyl 6-amino-1,2,3,4-tetrahydropyridine-4-carboxylate hydrochloride" .
Synthesis Analysis
The synthesis of tetrahydropyridines, which includes “this compound”, involves several methods. One method is the partial reduction of pyridinium salts which gives N-alkyltetrahydropyridines . Another method is the treatment of N-methylpyridinium with borohydride reagents which gives 1-methyl-1,2,3,6-tetrahydropyridine . A modified Ireland-Claisen rearrangement leads to tetrahydropyridines via a silyl ketene acetal intermediate . Ring-closing olefin metathesis has also been used to establish the tetrahydropyridine ring system .Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h4-5,9H,2-3,8H2,1H3;1H
. This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Synthesis and Characterization
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive amino and carboxylate groups. For instance, it has been used in the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a model compound for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate, showcasing its utility in exploring biochemically relevant transformations (Whiteley, Drais, & Huennekens, 1969). Similarly, the reversible blocking of amino groups with citraconic anhydride demonstrates the compound's potential in protecting sensitive functional groups during complex synthesis processes (Dixon & Perham, 1968).
Catalytic Applications
In the context of catalysis, the compound has been highlighted in research focusing on phosphine-catalyzed [4 + 2] annulation reactions, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This illustrates its role in facilitating regioselective and diastereoselective synthesis of complex organic frameworks, which are significant for the development of pharmacologically active molecules (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activity
Research into the antimicrobial properties of related heterocyclic compounds underscores the importance of this compound as a starting material for developing new antimicrobial agents. For example, the synthesis and evaluation of novel pyrimidine-5-carboxylic acids have shown significant antimicrobial activity, suggesting that derivatives of this compound could be potential candidates for antibiotic development (Shastri & Post, 2019).
Catalytic Reductions
Additionally, the use of chiral bridged macrocyclic 1,4-dihydropyridines, potentially derived from this compound, in enantioselective reductions of activated carbonyl compounds highlights the compound's relevance in asymmetric synthesis. This application is crucial for producing enantiomerically pure substances, which are vital in the pharmaceutical industry for their enhanced therapeutic profiles and reduced side effects (Talma et al., 1985).
Safety and Hazards
Mechanism of Action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Research studies on similar compounds suggest that they may interact with their targets to induce changes .
Biochemical Pathways
Thps have been found to affect various biochemical pathways, leading to their pharmacological properties .
Result of Action
Thps have been found to possess biologically active properties .
Properties
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h5H,2-4H2,1H3,(H2,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKKXIIHBTZJOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN=C(C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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